2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone
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Overview
Description
2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone is a complex organic compound that belongs to the class of isoindolinones. This compound is characterized by the presence of a hydroxy group, a methoxyphenyl group, and a propyl chain attached to an isoindolinone core. Isoindolinones are known for their diverse biological activities and are often explored for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone typically involves multi-step organic reactions. One common method includes the initial formation of the isoindolinone core, followed by the introduction of the hydroxy and methoxyphenyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired functional groups are correctly positioned.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems can also help in monitoring and controlling the reaction parameters to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxy group or convert the methoxy group to a hydroxy group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of inflammatory pathways or activation of antioxidant defenses.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-methoxyphenylacetone:
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl):
Uniqueness
2-[3-Hydroxy-1-(4-methoxyphenyl)propyl]-1-isoindolinone is unique due to its isoindolinone core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-[3-hydroxy-1-(4-methoxyphenyl)propyl]-3H-isoindol-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-22-15-8-6-13(7-9-15)17(10-11-20)19-12-14-4-2-3-5-16(14)18(19)21/h2-9,17,20H,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUVFZOWGDDDAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CCO)N2CC3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325611 |
Source
|
Record name | 2-[3-hydroxy-1-(4-methoxyphenyl)propyl]-3H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666496 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
861207-49-0 |
Source
|
Record name | 2-[3-hydroxy-1-(4-methoxyphenyl)propyl]-3H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601325611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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